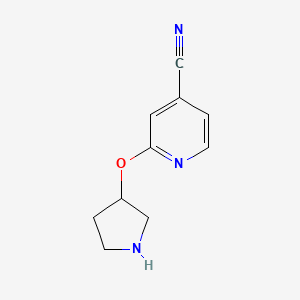
2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile
Overview
Description
“2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 1249696-54-5 . It has a molecular weight of 189.22 and its IUPAC name is 2-(3-pyrrolidinyloxy)isonicotinonitrile .
Synthesis Analysis
While specific synthesis methods for “2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” were not found, pyrrolidine derivatives are often synthesized via ring construction from different cyclic or acyclic precursors . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides is one such method .Molecular Structure Analysis
The InChI Code for “2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” is 1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2 .Physical And Chemical Properties Analysis
“2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” is an oil at room temperature . and should be stored at 4 degrees Celsius .Scientific Research Applications
1. General Information “2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 1249696-54-5 . It’s an oil at room temperature and has a molecular weight of 189.22 .
2. Potential Applications The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
3. Experimental Procedures While specific experimental procedures involving “2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” are not available, the synthesis and functionalization of pyrrolidine rings are generally achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
4. Results and Outcomes The outcomes of using pyrrolidine rings in drug discovery are diverse. They have been used to create bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
1. Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists One study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
2. Anti-Cancer Agents A few compounds, namely 95a (benzo[4,5]imidazo[1,2-a]pyridine), 95b ((4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile), 95c ((4-fluorophenyl)-acrylonitrile), and 95d (benzo[f]chromen-3-one), exhibited a slight improved activity compared to doxorubicin (IC 50 = 68.6 μM), with IC 50 values of 49.11, 48.01, 49.78 and 49.27 respectively .
1. Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists One study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
2. Anti-Cancer Agents A few compounds, namely 95a (benzo[4,5]imidazo[1,2-a]pyridine), 95b ((4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile), 95c ((4-fluorophenyl)-acrylonitrile), and 95d (benzo[f]chromen-3-one), exhibited a slight improved activity compared to doxorubicin (IC 50 = 68.6 μM), with IC 50 values of 49.11, 48.01, 49.78 and 49.27 respectively .
Safety And Hazards
This compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H312, H315, H318, H332, and H335 , indicating potential harm if swallowed, in contact with skin, or if inhaled, and potential to cause skin and eye irritation.
properties
IUPAC Name |
2-pyrrolidin-3-yloxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPZESOQPFQUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






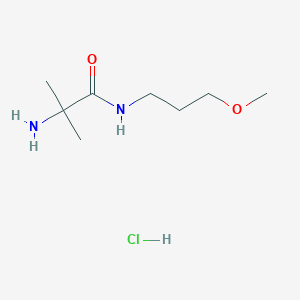
![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
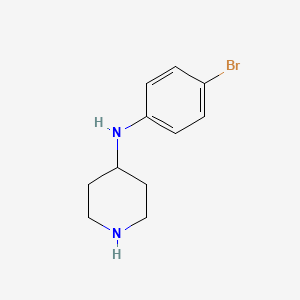
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)

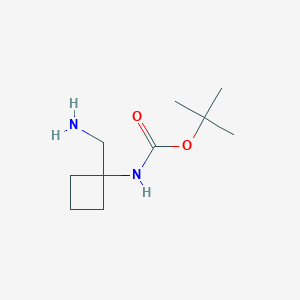
![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)
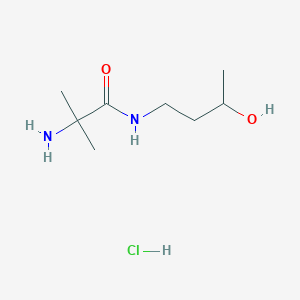
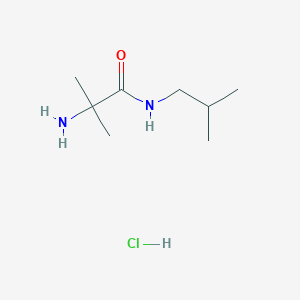
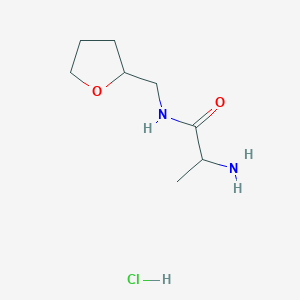
![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)